
Benzenesulfonic acid
Overview
Description
Preparation Methods
Benezenesulfonate is typically prepared through the sulfonation of benzene using concentrated sulfuric acid. This process involves the addition of sulfur trioxide to benzene, forming benzenesulfonic acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions . Industrial production methods include continuous sulfonation with oleum (a solution of sulfur trioxide in sulfuric acid) and azeotropic removal of reaction water .
Chemical Reactions Analysis
Esterification
Benzenesulfonic acid reacts with alcohols (e.g., methanol) to form sulfonic acid esters (e.g., methyl benzenesulfonate). DFT studies reveal two primary mechanisms:
-
SN1 Pathway : Formation of a sulfonylium ion intermediate (C₆H₅SO₂⁺), followed by nucleophilic attack by methanol .
-
SN2 Pathway : Direct substitution involving protonated methanol as the alkylating agent .
Mechanism | Activation Barrier (kJ/mol) |
---|---|
SN1 (gas phase) | 18.1 |
SN2 (gas phase) | 39.1 |
Sulfonation and Desulfonation
-
Sulfonation : Reversible addition of SO₃ to benzene; reversed at ≥220°C .
-
Desulfonation : Acid hydrolysis at 175°C produces benzene and sulfuric acid .
Conversion to Derivatives
-
Sulfonamides : Reaction with amines (e.g., NH₃) forms sulfonamides (C₆H₅SO₂NR₂) .
-
Sulfonyl Chloride : Phosphorus pentachloride converts this compound to benzene sulfonyl chloride (C₆H₅SO₂Cl) .
Sonochemical Degradation
Under ultrasound-induced hydroxyl radical oxidation, this compound degrades into hydroxylated intermediates (e.g., mono- and dihydroxy derivatives) . This process is pH-dependent, with optimal degradation at lower frequencies (~350 kHz) .
Thermochemical Data
Key thermodynamic values for this compound reactions:
Reaction | ΔrH° (kJ/mol) | Method | Reference |
---|---|---|---|
Hydrolysis (solid phase) | -68 ± 10 | Cm | |
Protonation (gas phase) | 1298 ± 28 | D-EA |
Scientific Research Applications
Pharmaceutical Applications
Benzenesulfonic acid is crucial in the pharmaceutical industry, primarily as a precursor for the synthesis of various drugs. It is often converted into benzenesulfonate salts, known as besilates, which are used in the formulation of numerous medications.
Key Uses:
- Buffering Agent: Helps maintain pH levels in pharmaceutical formulations.
- Stabilizing Agent: Enhances the stability of active pharmaceutical ingredients (APIs).
- Intermediate Synthesis: Serves as a building block in the synthesis of complex organic molecules.
Case Study:
In a study involving the synthesis of new drug formulations, this compound was utilized to improve solubility and bioavailability of poorly soluble compounds, demonstrating its effectiveness in enhancing therapeutic outcomes .
Agricultural Applications
This compound and its derivatives are employed as surfactants in pesticide formulations, improving the efficacy of active ingredients by enhancing their spread and adhesion on plant surfaces.
Key Uses:
- Surfactants: Used in pesticide formulations to enhance application efficiency.
- Emulsifiers: Facilitate the mixing of oil and water-based products.
Case Study:
Research has shown that when this compound is used as an adjuvant in herbicide applications, it significantly increases herbicide absorption and effectiveness, leading to improved crop yield .
Detergents and Cleaning Products
This compound is a key component in detergents due to its excellent surfactant properties, allowing for effective removal of dirt and grease.
Textile Industry
In textile processing, it is used for dyeing and finishing processes, where it acts as a leveling agent to ensure uniform dye distribution.
Water Treatment
The compound is employed in water treatment to remove impurities and adjust pH levels effectively.
Key Uses:
- Surfactant Enhanced Oil Recovery (SEOR): Utilized in environmental remediation projects to recover petroleum hydrocarbons from contaminated sites.
Case Study:
In a remediation project at an industrial site, this compound was used to enhance the recovery of non-aqueous phase liquids (NAPLs). The application resulted in over 85% recovery efficiency within a month .
Environmental Applications
This compound is recognized for its biodegradable properties, making it suitable for use in environmentally friendly surfactants. Its low toxicity profile allows for safer applications in various industrial processes.
Key Uses:
- Biodegradable Surfactants: Employed in formulations that require minimal environmental impact.
Case Study:
During the BP Gulf of Mexico oil spill cleanup efforts, this compound was part of dispersant formulations that effectively minimized environmental damage while facilitating oil degradation .
Mechanism of Action
The mechanism of action of benzenesulfonate involves its strong acidic nature, which allows it to participate in various chemical reactions. It acts as an electrophile in substitution reactions, where it can form sigma complexes with nucleophiles. In biological systems, benzenesulfonate derivatives can inhibit enzymes by binding to their active sites and blocking substrate access .
Comparison with Similar Compounds
Benezenesulfonate is similar to other sulfonic acids, such as p-toluenesulfonic acid and sulfanilic acid. it is unique due to its simpler structure and higher acidity. Similar compounds include:
p-Toluenesulfonic acid: Used as a catalyst in organic synthesis.
Sulfanilic acid: Used in the synthesis of azo dyes.
Alkylbenzene sulfonates: Widely used as surfactants in detergents
Benezenesulfonate’s simplicity and strong acidic properties make it a valuable compound in various chemical and industrial applications.
Biological Activity
Benzenesulfonic acid (BSA) is an organic compound characterized by a benzene ring attached to a sulfonic acid group. This compound and its derivatives have garnered significant attention in various fields of research due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by case studies and detailed research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This structure contributes to its solubility in water and its effectiveness as a surfactant. BSA is often used in industrial applications, including oil recovery and as a surfactant in various formulations.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzenesulfonate derivatives. For instance, novel benzenesulfonate scaffolds have demonstrated significant activity against various cancer cell lines, particularly leukemia and brain cancer. The following table summarizes the IC50 values of selected benzenesulfonate derivatives against different cancer cell lines:
Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
BS1 | K562 | 0.172 | 144.51 |
BS3 | K562 | 0.097 | 120.71 |
BS4 | PANC-1 | 0.097 | 97.06 |
BS5 | K562 | 10.19 | - |
BS3 | MCF-7 | 4.599 | - |
These findings indicate that certain derivatives of this compound possess potent anticancer properties with low toxicity towards normal cells, making them promising candidates for further development in cancer therapy .
Antimicrobial Activity
This compound derivatives have also been evaluated for their antimicrobial properties. A study reported the synthesis of several sulphonamides derived from this compound, which exhibited significant antimicrobial activity against various bacterial strains:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4d | E. coli | 6.72 mg/mL |
4h | S. aureus | 6.63 mg/mL |
4a | E. coli | 6.67 mg/mL |
These compounds demonstrated effective inhibition of bacterial growth, suggesting their potential use as antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound derivatives were assessed through in vivo experiments involving carrageenan-induced rat paw edema. The results indicated that certain derivatives significantly reduced inflammation:
- Compound 4a : Inhibited edema by 94.69% at 1 hour.
- Compound 4c : Showed 89.66% inhibition at the same time point.
These findings support the potential use of this compound derivatives in treating inflammatory conditions .
Environmental Impact and Biodegradability
This compound is recognized for its low toxicity and biodegradability, making it suitable for environmental applications such as surfactant-enhanced oil recovery (SEOR). Case studies have demonstrated its effectiveness in remediating contaminated sites, where it facilitated the removal of hydrocarbons from soil and groundwater:
- Case Study : During a pilot test for jet fuel removal, over 95% of the surfactant volume was recovered within 30 days , indicating its efficiency in environmental remediation efforts .
Microbial Utilization
Research has also explored the microbial degradation of this compound, revealing that certain bacterial strains can utilize this compound as a carbon source. Approximately 200 strains capable of assimilating this compound were isolated from natural environments, underscoring its ecological relevance .
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing benzenesulfonic acid, and how can reproducibility be ensured?
this compound is synthesized via the sulfonation of benzene using concentrated sulfuric acid under controlled conditions. The exothermic reaction requires careful temperature monitoring to maintain equilibrium between 74–78% sulfuric acid concentration . To ensure reproducibility:
- Document reaction parameters (temperature, acid concentration, stoichiometry).
- Validate purity using melting point analysis (45–50°C for anhydrous form; 43–44°C for monohydrate) .
- Include detailed experimental protocols in supporting information, as per journal guidelines .
Q. How is the purity of this compound characterized, and what analytical techniques are recommended?
Key methods include:
- Titration : React with NaOH to quantify acid strength (pKa ≈ −2.8 in water) .
- Spectroscopy : Use NMR to confirm aromatic proton environments and FT-IR for sulfonic group identification (S=O stretching at ~1350–1200 cm⁻¹) .
- Chromatography : HPLC with UV detection to assess impurities .
Q. What are the primary chemical reactions of this compound relevant to pharmaceutical synthesis?
- Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble benzenesulfonates, enhancing drug bioavailability .
- Esterification : Catalyzes peptide/amino acid esterification via its strong acidity .
- Friedel-Crafts Reactions : Forms diphenyl sulfone with benzene, useful in organic intermediates .
Advanced Research Questions
Q. How can mechanistic studies on sulfonation reactions be designed to resolve kinetic and thermodynamic ambiguities?
- Use isotopic labeling (e.g., deuterated benzene) to trace reaction pathways .
- Employ computational modeling (DFT) to compare activation energies of competing mechanisms.
- Validate with kinetic data from varying H₂SO₄ concentrations and temperatures .
Q. What strategies are effective for resolving contradictions in catalytic activity data of this compound derivatives?
- Comparative Analysis : Test structurally analogous compounds (e.g., toluenesulfonic acid, naphthalenesulfonic acid) under identical conditions to isolate substituent effects .
- Surface Characterization : Use XPS or SEM to assess catalyst degradation in reusable systems .
- Statistical Validation : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, temperature fluctuations) .
Q. How can complex this compound derivatives (e.g., azo-linked or metal-coordinated forms) be characterized?
- Advanced Spectrometry : High-resolution MS for molecular weight confirmation; EPR for metal complex spin states .
- X-ray Crystallography : Resolve crystal structures to confirm functional group orientation .
- Thermogravimetric Analysis (TGA) : Assess thermal stability of metal-sulfonate complexes .
Q. Methodological Recommendations
- Experimental Reproducibility : Adhere to Beilstein Journal guidelines by detailing synthetic protocols in supporting information and citing prior literature for known compounds .
- Safety Protocols : Use fume hoods for sulfonation reactions; wear acid-resistant PPE due to corrosive and irritant properties .
- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries .
Properties
IUPAC Name |
benzenesulfonic acid | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C6H6O3S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H,7,8,9) | |
Source | PubChem | |
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InChI Key |
SRSXLGNVWSONIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S | |
Record name | BENZENESULFONIC ACID | |
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Related CAS |
19402-64-3 (ammonium salt), 20199-75-1 (zinc salt, hexahydrate), 515-42-4 (hydrochloride salt), 7645-18-3 (zinc salt), 934-54-3 (calcium salt), 934-55-4 (potassium salt) | |
Record name | Benzenesulfonic acid | |
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DSSTOX Substance ID |
DTXSID9024568 | |
Record name | Benzenesulfonic acid | |
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Molecular Weight |
158.18 g/mol | |
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Physical Description |
Deliquescent needles or large plates., Liquid, Soluble in water; [ChemIDplus] Light brown deliquescent solid; [CHEMINFO] Grey to yellow hygroscopic solid; [ICSC], GREY-TO-YELLOW HYGROSCOPIC CRYSTALS OR FLAKES WITH PUNGENT ODOUR. | |
Record name | BENZENESULFONIC ACID | |
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Boiling Point |
190 °C | |
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Flash Point |
113 °C | |
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Solubility |
5 to 10 mg/mL at 72 °F (NTP, 1992), SOL IN WATER & ALCOHOL; SLIGHTLY SOL IN BENZENE; INSOL IN ETHER & CARBON DISULFIDE, SOL IN ACETIC ACID, Solubility in water, g/100ml at 20 °C: 93 | |
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Density |
Relative density (water = 1): 1.3 (47 °C) | |
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Vapor Density |
Relative vapor density (air = 1): 5.5 | |
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Vapor Pressure |
0.0000236 [mmHg] | |
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Color/Form |
FINE, DELIQUESCENT NEEDLES OR LARGE PLATES | |
CAS No. |
98-11-3 | |
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Melting Point |
109 to 111 °F (NTP, 1992), 50-51 °C (ANHYDROUS), 51 °C | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZENESULFONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1626 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.